molecular formula C₁₃H₁₆N₂O₂ B1141015 N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide CAS No. 96605-61-7

N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide

Cat. No. B1141015
CAS RN: 96605-61-7
M. Wt: 232.28
InChI Key:
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Description

Synthesis Analysis

N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide and its derivatives have been synthesized through multiple-step reactions, including reduction, acetylation, ethylation, and condensation processes. Improvements in the synthesis process have been made to enhance yield, purity, and scale-up production suitability. One study reports a synthesis approach starting from m-nitro acetophenone, achieving an overall yield of 77% and a purity of over 99% by HPLC, indicating a successful synthesis method suitable for large-scale production (Gong Fenga, 2007).

Molecular Structure Analysis

The molecular structure of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide has been characterized through various analytical techniques, including NMR, FTIR, and X-ray crystallography. These studies provide detailed insights into the compound's molecular geometry, bonding patterns, and electronic structure, contributing to a deeper understanding of its chemical behavior and reactivity.

Chemical Reactions and Properties

The compound's reactivity has been explored in the context of forming complexes with metals, undergoing addition reactions, and serving as a precursor for further chemical modifications. For instance, it has been used to generate metal complexes, indicating its potential as a ligand in coordination chemistry. Additionally, its addition reactions and role in synthesizing heterocyclic systems highlight its versatility in organic synthesis (B. Sarhan, Sajid M. Lateef, E. J. Waheed, 2017).

Scientific Research Applications

Synthetic Organic Chemistry and N-Ar Axis Development

Research in synthetic organic chemistry, particularly those based on the N-Ar axis, provides foundational knowledge that could be relevant to the study and application of "N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide." Studies by Kondo and Murakami (2001) on the development of chemoselective N-acylation reagents and chiral ligands demonstrate the compound's potential significance in the synthesis of various organic molecules, indicating its role in the advancement of synthetic methodologies and chiral chemistry. This research could facilitate the production of more efficient and selective synthetic routes for related compounds, emphasizing its utility in pharmaceuticals and organic materials (Kondo & Murakami, 2001).

Advanced Oxidation Processes in Environmental Science

A study on the degradation of acetaminophen by advanced oxidation processes highlighted by Qutob et al. (2022) offers insight into the environmental implications and treatment strategies for compounds similar to "N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide." The research sheds light on the pathways, by-products, and biotoxicity of acetaminophen degradation, which is pertinent given the structural similarities and potential environmental presence of related acetamides. This work emphasizes the importance of understanding the environmental fate and treatment options for such compounds to mitigate their impact on water sources and ecological health (Qutob et al., 2022).

Environmental Protection and Water Treatment

The comprehensive review by Igwegbe et al. (2021) on the adsorptive elimination of acetaminophen from water underlines the environmental challenges and solutions associated with the presence of acetamide derivatives in aquatic environments. The study discusses various adsorbents' effectiveness, including biochar and ZnAl composites, in removing acetaminophen, suggesting potential applications for similar compounds in water treatment and environmental protection efforts. These findings highlight the significance of developing and implementing effective removal strategies for acetamides to safeguard water quality and environmental health (Igwegbe et al., 2021).

Safety And Hazards

The safety information available indicates that N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10(16)14-12-6-4-5-11(9-12)13(17)7-8-15(2)3/h4-9H,1-3H3,(H,14,16)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWCFDGABJPHDI-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide

CAS RN

96605-61-7
Record name Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propen-1-yl]phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 3-acetamidoacetophenone 7 (20 g, 112.9 mmol), dimethylformamide dimethyl acetal (40.3 g, 338.6 mmol) was refluxed under nitrogen for 1 hour. The reaction mixture was cooled, diluted with ethyl acetate (150 mL) and ether (150 mL). The solid was collected by filtration, triturated with a solution of ethyl acetate and hexane (1:1, 200 mL). Compound 8 was obtained as a red-orange solid (23.6 g, 101.6 mmol, 90%). GC/MS, m/z=232 at tR=15.11 min (100%). LC/MS, [M+H]′=233.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Yield
90%

Synthesis routes and methods II

Procedure details

A mixture of 3-acetamidoacetophenone (3 kg; Lancaster), dimethylformamide dimethylacetal (7 L; Lancaster) and toluene (12 L; Mallinckrodt) is heated at reflux and methanol collected as it is formed. The mixture is heated overnight and a precipitate forms during this time. The reaction may be monitored by TLC analysis (EtOAc: starting material Rf=0.46; product Rf=0.10) to ensure it goes to completion. The reaction mixture is cooled and the solid is collected by filtration. The cake is washed with hexanes (4 L) then dried to give 3.77 kg (95% yield) of a light yellow powder.
Quantity
3 kg
Type
reactant
Reaction Step One
Quantity
7 L
Type
reactant
Reaction Step One
Quantity
12 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 30.0 g portion of 3-acetamidoacetophenone was heated with 50 ml of dimethylformamide dimethylacetal on a steam bath under inert atmosphere for 8 hours. After cooling, the precipitated material was collected by filtration to yield the desired material as orange crystals (37.20 g, mp 184°-185° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A 10.4 g portion of N-(3-acetylphenyl)acetamide was reacted with 25 ml of dimethylformamide dimethylacetal for 8 hours under argon giving N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

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